4-(Piperidin-2-yl)pyrimidine
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Overview
Description
4-(Piperidin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine under specific conditions. One common method includes the use of 2-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with piperidine to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
4-(Piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Uniqueness
4-(Piperidin-2-yl)pyrimidine is unique due to its combined structural features of both piperidine and pyrimidine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-5-11-8(3-1)9-4-6-10-7-12-9/h4,6-8,11H,1-3,5H2 |
InChI Key |
QLWKJWYCDDJYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=NC=C2 |
Origin of Product |
United States |
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